

Molecular weight and formula of Irganox 1076

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Compound of Interest

Compound Name: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Cat. No.: B107695

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An In-Depth Technical Guide to Irganox 1076: Molecular Properties, Mechanism, and Analysis

Introduction

Irganox 1076, chemically known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, is a high-performance primary antioxidant widely utilized across the polymer, adhesives, and coatings industries.[1][2][3] As a sterically hindered phenolic antioxidant, it plays a critical role in protecting organic substrates from thermo-oxidative degradation during processing and end-use, thereby extending the material's lifespan and preserving its physical properties.[4][5] This guide provides a detailed examination of its fundamental chemical properties, mechanism of action, and relevant analytical protocols for researchers and development professionals.

Core Chemical Identity

Accurate identification of a compound is foundational to its application in research and development. Irganox 1076 is identified by its specific molecular formula, weight, and internationally recognized registry number.

Molecular Formula and Weight

The chemical formula for Irganox 1076 is $C_{35}H_{62}O_3$. [6][7][8][9] Based on this composition, its molecular weight is approximately 530.9 g/mol. [1][6][8][10] The structure consists of a long C18 alkyl chain (octadecyl group) ester-linked to a propionate group, which in turn is attached to a 3,5-di-tert-butyl-4-hydroxyphenyl moiety. This long alkyl chain enhances its compatibility with and reduces its volatility within non-polar polymer matrices. [11]

Chemical Nomenclature and Identifiers

While "Irganox 1076" is a common trade name, the compound is systematically named Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.^{[1][12]} For unambiguous identification in scientific literature and databases, the Chemical Abstracts Service (CAS) number is essential.

Identifier	Value	Source(s)
Chemical Name	Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate	^{[1][12][13]}
Molecular Formula	C ₃₅ H ₆₂ O ₃	^{[6][7][9]}
Molecular Weight	~530.9 g/mol	^{[1][8][9]}
CAS Number	2082-79-3	^{[1][6][14]}
Synonyms	Antioxidant 1076, Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate	^{[7][8][11][13]}

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// Propionate chain
Prop_C1 [label="CH2", pos="-1.5,0!"];
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Prop_C3 [label="C", pos="-4.5,0!"];
Prop_O1 [label="O", pos="-5,1!"];
Prop_O2 [label="O", pos="-5.5,-1!"];

// Octadecyl chain
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// Draw edges
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
C4 -- OH;
C2 -- tBu1_C;
tBu1_C -- tBu1_CH3_1;
tBu1_C -- tBu1_CH3_2;
tBu1_C -- tBu1_CH3_3;
C6 -- tBu2_C;
tBu2_C -- tBu2_CH3_1;
```



```
tBu2_C -- tBu2_CH3_2;  
tBu2_C -- tBu2_CH3_3;  
C1 -- Prop_C1;  
Prop_C1 -- Prop_C2;  
Prop_C2 -- Prop_C3;  
Prop_C3 -- Prop_01 [label="="];  
Prop_C3 -- Prop_02;  
Prop_02 -- Oct_Chain;  
}
```

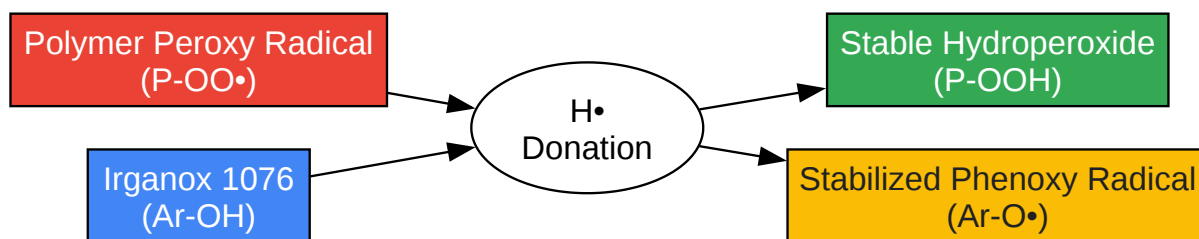
Caption: 2D representation of the Irganox 1076 molecule.

Mechanism of Action: Radical Scavenging

The efficacy of Irganox 1076 stems from its function as a primary antioxidant. Organic materials, particularly polymers, degrade via free-radical chain reactions initiated by heat, light, or mechanical stress.^[15] Irganox 1076 interrupts this destructive cycle.

Causality of Action:

- Initiation: A polymer chain (P-H) exposed to an initiator forms a highly reactive alkyl radical (P•).
- Propagation: This alkyl radical reacts with oxygen to form a peroxy radical (P-OO•), which then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (P-OOH) and another alkyl radical (P•), propagating the degradation.
- Intervention: The phenolic hydroxyl group on Irganox 1076 donates its labile hydrogen atom to the peroxy radical (P-OO•).^[16] This neutralizes the radical, converting it into a stable hydroperoxide (P-OOH) and terminating the chain reaction.^{[4][16]}
- Stabilization: The resulting Irganox 1076 radical is resonance-stabilized by the aromatic ring. Furthermore, the two bulky tert-butyl groups provide steric hindrance, which shields the radical center, preventing it from initiating new degradation chains and making it a highly effective stabilizer.^{[1][16]}



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Caption: Radical scavenging mechanism of Irganox 1076.

Applications and Recommended Use

Irganox 1076 is valued for its low volatility, excellent color retention, and high resistance to extraction.[1][3] It is approved in many countries for use in food contact applications, further broadening its utility.[3][17]

- **Polymers:** It is widely applied in polyolefins (polyethylene, polypropylene), styrenic polymers, engineering plastics, and elastomers.[1][2][10] Recommended concentration levels typically range from 0.05% to 0.4%, depending on the substrate and the thermal stability requirements of the application.[1][2]
- **Adhesives and Sealants:** In hot-melt adhesives and tackifier resins, concentrations can range from 0.1% to 1.0%.[1]
- **Coatings and Inks:** It serves as a stabilizer in solvent-based coatings and other organic systems.[2]

For enhanced performance, Irganox 1076 is often used in synergistic blends with other additives, such as secondary antioxidants (e.g., phosphites like Irgafos 168) and light stabilizers.[1][18]

Experimental Protocol: Quantitative Analysis via FTIR

For quality control and research, it is often necessary to determine the concentration of Irganox 1076 within a polymer matrix. Fourier Transform Infrared Spectroscopy (FTIR) provides a rapid

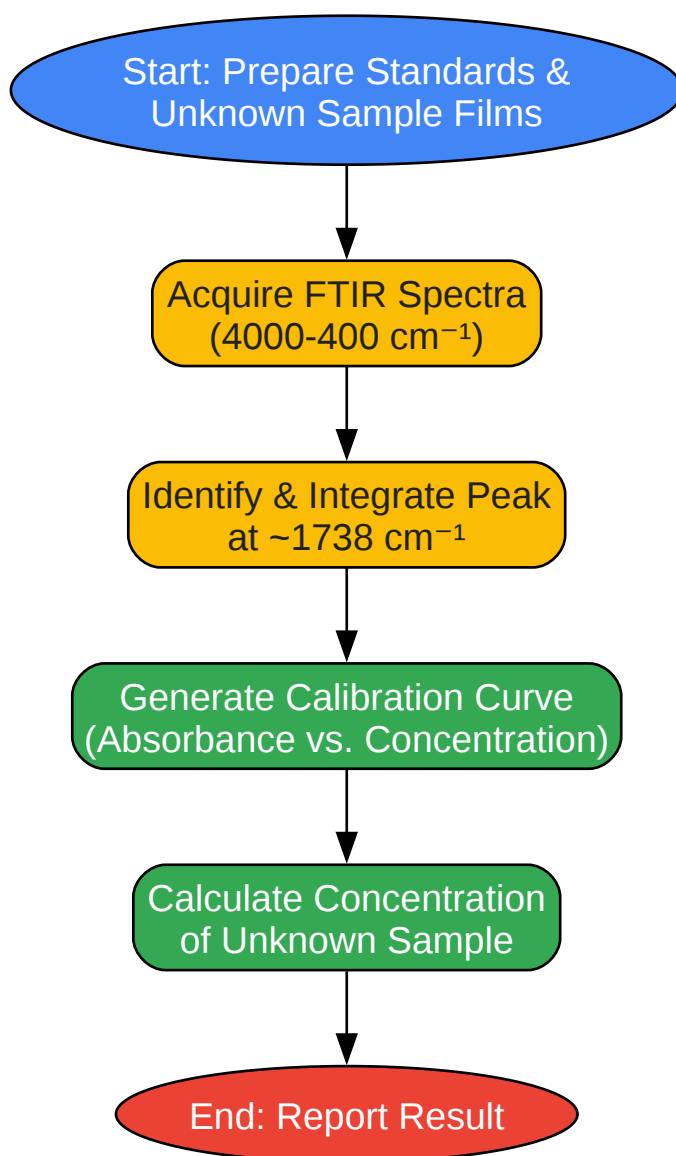
and reliable method for this purpose.[15] The methodology leverages the unique carbonyl (C=O) stretching vibration of the ester group in Irganox 1076.

Objective: To quantify the concentration of Irganox 1076 in a polyethylene (PE) sample.

Principle: The carbonyl group of Irganox 1076 exhibits a characteristic absorption peak around 1738 cm^{-1} . [15] The intensity of this peak is proportional to the concentration of the antioxidant, following the Beer-Lambert law.

Methodology:

- **Preparation of Standards:** a. Prepare a series of PE standards with known concentrations of Irganox 1076 (e.g., 0.05%, 0.1%, 0.2%, 0.4% by weight). b. This is typically achieved by melt-blending the components in a controlled extruder or mixer. c. Press each standard into a thin film of uniform and known thickness (e.g., 100-200 μm) using a hydraulic press at a suitable temperature (e.g., 160-180°C).
- **Sample Preparation:** a. Press the unknown PE sample into a film of the same thickness as the standards to ensure consistency.
- **FTIR Analysis:** a. Record the infrared spectrum of each standard film and the unknown sample film using an FTIR spectrometer, typically in transmission mode. b. Set the spectral range from 4000 to 400 cm^{-1} .
- **Data Processing and Calibration:** a. For each spectrum, identify the absorption peak at approximately 1738 cm^{-1} . b. Measure the absorbance (height or area) of this peak. c. Plot a calibration curve of peak absorbance versus the known concentration of Irganox 1076 for the standard samples. The relationship should be linear.[15]
- **Quantification of Unknown Sample:** a. Measure the absorbance of the 1738 cm^{-1} peak for the unknown sample. b. Use the linear regression equation from the calibration curve to calculate the concentration of Irganox 1076 in the unknown sample.



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Caption: Workflow for quantitative analysis of Irganox 1076.

Physical and Chemical Properties

A summary of key physical and chemical properties is crucial for handling, processing, and formulation development.

Property	Value	Source(s)
Appearance	White, free-flowing granules or powder	[1][13]
Melting Range	50 – 55 °C	[1][13]
Flash Point	273 °C	[1][10]
Volatility (TGA, 1% wt loss)	230 °C	[1][2]
Water Solubility (20 °C)	< 0.01 g / 100 g (practically insoluble)	[1][10]
Solubility in Solvents (g/100g at 20°C)	- Acetone: 19- Chloroform: 57- Ethanol: 1.5- n-Hexane: 32- Toluene: 50	[1][10]

Conclusion

Irganox 1076 is a cornerstone antioxidant in the stabilization of organic materials due to its highly effective radical-scavenging mechanism, excellent compatibility, and low volatility. A thorough understanding of its molecular weight, chemical formula, and physical properties is fundamental for its correct application. The analytical methods, such as the FTIR protocol detailed herein, provide researchers and quality control professionals with a robust tool for verifying its concentration in finished products, ensuring optimal performance and material longevity.

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